Passiedulin
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Overview
Description
Passiedulin is a natural product found in Passiflora edulis with data available.
Scientific Research Applications
Anxiolytic and Sedative Properties
Research has shown that Passiflora edulis possesses anxiolytic-like effects at lower doses and sedative-like activities at higher doses. The aerial part of Passiflora edulis f. flavicarpa, in particular, demonstrated these properties in studies using animal models. Flavonoids were identified as important active constituents contributing to these effects (Deng et al., 2010).
Antidepressant-like Effects
Cycloartane triterpenoid saponins extracted from Passiflora edulis Sims have shown antidepressant-like effects in preclinical models. These findings suggest the potential of cycloartane triterpenoid as a major component contributing to the antidepressant-like activity of Passiflora edulis (Wang et al., 2013).
Anti-inflammatory Effects
The aqueous lyophilized extract from the leaves of Passiflora edulis var. flavicarpa Degener exhibited significant anti-inflammatory effects in a mouse model of pleurisy induced by various inflammatory agents. This study indicates the potential of Passiflora edulis in treating inflammatory conditions (Montanher et al., 2007).
Neuropharmacological Activity
The neuropharmacological activities of the pericarp of Passiflora edulis flavicarpa Degener were investigated, revealing anxiolytic-like effects. The presence of C-glycosylflavonoids in the extracts was associated with these central effects, suggesting the therapeutic potential of Passiflora edulis in treating central nervous system disorders (Sena et al., 2009).
properties
Product Name |
Passiedulin |
---|---|
Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile |
InChI |
InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12+,13+,14+/m0/s1 |
InChI Key |
ZKSZEJFBGODIJW-YHBOFVJASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O |
synonyms |
passiedulin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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